E,E-3,13-Octadecadien-1-ol
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Overview
Description
(3Z,13Z)-3,13-Octadecadien-1-ol is a long-chain fatty alcohol with the molecular formula C18H34O. It is characterized by the presence of two double bonds at the 3rd and 13th positions in the Z-configuration. This compound is a metabolite found in certain species, such as Ganoderma lucidum . It is also known for its role in the synthesis of sex pheromones in various insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,13Z)-3,13-Octadecadien-1-ol typically involves the Wittig-Horner olefination reaction. This method starts with the preparation of a phosphonate ester, which is then reacted with an aldehyde to form the desired diene compound. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an inert atmosphere .
Industrial Production Methods
Industrial production of (3Z,13Z)-3,13-Octadecadien-1-ol may involve the large-scale application of the Wittig-Horner olefination method. Additionally, the compound can be synthesized through the hydrogenation of polyunsaturated fatty acids followed by selective dehydrogenation . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z,13Z)-3,13-Octadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acetylation can be achieved using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (3Z,13Z)-3,13-Octadecadienal and (3Z,13Z)-3,13-Octadecadienoic acid.
Reduction: Octadecan-1-ol.
Substitution: (3Z,13Z)-3,13-Octadecadienyl acetate.
Scientific Research Applications
(3Z,13Z)-3,13-Octadecadien-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3Z,13Z)-3,13-Octadecadien-1-ol involves its interaction with specific molecular targets and pathways. In insects, it acts as a sex pheromone by binding to olfactory receptors, triggering behavioral responses . In biological systems, it may modulate enzymatic activities and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3Z,13Z)-3,13-Octadecadienyl acetate: Similar in structure but with an acetate group instead of a hydroxyl group.
(3E,13Z)-3,13-Octadecadien-1-ol: An isomer with a different configuration of the double bond at the 3rd position.
Octadecan-1-ol: A saturated analog without double bonds.
Uniqueness
(3Z,13Z)-3,13-Octadecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role as a pheromone and its presence in natural products make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C18H34O |
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Molecular Weight |
266.5 g/mol |
IUPAC Name |
(3E,13E)-octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5+,16-15+ |
InChI Key |
QBNCGBJHGBGHLS-ICYHVJMASA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC/C=C/CCO |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCO |
Origin of Product |
United States |
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